molecular formula C21H28O3 B090879 (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione CAS No. 15372-53-9

(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione

Cat. No. B090879
CAS RN: 15372-53-9
M. Wt: 328.4 g/mol
InChI Key: PXTHHLLUTFCXQI-HRAATJIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is a chemical compound that belongs to the class of organic compounds known as phenanthrenes. It is a synthetic compound that has been synthesized in the laboratory using various methods.

Mechanism Of Action

The mechanism of action of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione is not fully understood. However, it is believed to work by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential anticancer agent. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer agents. Another direction is to explore its potential use in photodynamic therapy. Additionally, it may be useful to investigate its potential use in other areas, such as in the detection of DNA damage.

Synthesis Methods

The synthesis of (4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione can be achieved using various methods. One of the methods involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 2,2,5-trimethyl-1,3-dioxane-4,6-dione in the presence of a strong acid catalyst. Another method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with 3,3-dimethyl-1,5-pentanedioic acid in the presence of a strong acid catalyst.

Scientific Research Applications

(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of DNA damage. It has also been used as a photosensitizer for photodynamic therapy. In addition, it has been used as a potential anticancer agent.

properties

CAS RN

15372-53-9

Product Name

(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4aS,10aS)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-10,10a-dihydro-9H-phenanthrene-2,4-dione

InChI

InChI=1S/C21H28O3/c1-12(2)19-13-7-10-16-20(3,4)17(22)11-18(23)21(16,5)14(13)8-9-15(19)24-6/h8-9,12,16H,7,10-11H2,1-6H3/t16-,21+/m0/s1

InChI Key

PXTHHLLUTFCXQI-HRAATJIYSA-N

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(C(=O)CC(=O)C3(C)C)C)OC

SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(C(=O)CC(=O)C3(C)C)C)OC

Origin of Product

United States

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